N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
Description
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a butylphenyl group and a dimethylphenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-5-6-17-7-9-18(10-8-17)21-20(22)14-23-19-12-15(2)11-16(3)13-19/h7-13H,4-6,14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIHBELWCJNNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-butylaniline with 3,5-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or other interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other acetamides that have different substituents on the phenyl or phenoxy groups.
This compound: can also be compared with other compounds that have similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
